Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Physical organic chemistry SAR campaigns Medicinal chemistry lead optimisation

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate (CAS 879216-18-9; molecular formula C₁₁H₁₀N₂O₃; MW 218.21 g/mol) is a heterocyclic small molecule belonging to the 5-aryl-isoxazole-3-carboxylate ester subclass. It features a central isoxazole ring bearing a methyl carboxylate at the C3 position and a para-aminophenyl substituent at C5, with the primary amine (–NH₂) providing both hydrogen-bond donor capability and strong electron-donating resonance character (Hammett σₚ = –0.66).

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B11763636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3
InChIKeyXULJLILNTDEXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate (CAS 879216-18-9; molecular formula C₁₁H₁₀N₂O₃; MW 218.21 g/mol) is a heterocyclic small molecule belonging to the 5-aryl-isoxazole-3-carboxylate ester subclass. It features a central isoxazole ring bearing a methyl carboxylate at the C3 position and a para-aminophenyl substituent at C5, with the primary amine (–NH₂) providing both hydrogen-bond donor capability and strong electron-donating resonance character (Hammett σₚ = –0.66) [1]. The compound is commercially available from multiple research-chemical suppliers at ≥97% purity, typically as a crystalline solid, and is used as a synthetic building block, a pharmacophore-bearing intermediate, and a probe for structure–activity relationship (SAR) campaigns targeting inflammatory, oncological, and antimicrobial pathways . Its procurement relevance derives from the unique confluence of three functional handles—methyl ester, isoxazole core, and primary aromatic amine—within a single, low-molecular-weight scaffold amenable to further derivatisation .

1
Triple-handle scaffold Methyl ester, isoxazole core, and para-amine enable orthogonal derivatisation for SAR exploration
2
Electron-rich aryl probe Strong +M effect and H-bond donor capacity support target engagement studies in FLAP/COX-2 pathways
3
Synthetic entry point Mild ester hydrolysis gives active carboxylate; compatible with Pd/C reduction and library synthesis

Why Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate Cannot Be Casually Interchanged with Its Closest In-Class Analogs


Within the 5-aryl-isoxazole-3-carboxylate series, even single-point modifications to the aryl substituent, ester moiety, or amino regioisomerism produce large, non-linear shifts in electronic character, conformational preference, and biological target engagement. The para-amino group (σₚ = –0.66) exerts a resonance-dominated electron-donating effect that is diametrically opposite to the para-nitro analog (σₚ = +0.78), fundamentally altering frontier molecular orbital energies and hydrogen-bonding capacity [1]. Swapping the methyl ester for an ethyl ester preserves near-coplanarity (dihedral angles 1.76°–5.85°) [2] but modifies hydrolytic lability, solubility, and steric fit in enzyme active sites. Relocating the amino group from the para to the meta position disrupts π-conjugation between the aryl ring and the isoxazole system, weakening the electronic push–pull character that underpins potency in FLAP- and COX-2-targeted pathways [3]. These differences are not cosmetic—they translate directly to quantifiable variations in IC₅₀, selectivity indices, and synthetic tractability, making generic substitution scientifically unsound without explicit comparative validation.

Para-NH₂ (Target) Para-NO₂ / Cl analogs Electron-donating vs. withdrawing character reverses FMO energies and H-bonding capacity, which may shift biological readouts
Methyl ester Ethyl ester / free acid Different hydrolytic lability and catalyst compatibility alter synthetic sequence viability; methyl ester enables room-temperature deprotection
Para-amino (C5) Meta-amino regioisomer Disrupted π-conjugation weakens push-pull electronics, potentially reducing potency in FLAP/COX-2 binding pockets

Quantitative Differentiation Evidence for Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate Versus Its Closest Analogs


Electronic Differentiation: Para-Amino (–NH₂) Hammett σₚ = –0.66 Versus Para-Nitro (–NO₂) σₚ = +0.78

The para-amino substituent on the phenyl ring of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate imposes a strong electron-donating character (σₚ = –0.66) dominated by resonance (+M effect), in direct contrast to the para-nitro analog (σₚ = +0.78, strong electron-withdrawing). This 1.44-unit spread in Hammett σ is among the largest achievable with common aromatic substituents and drives divergent frontier molecular orbital (FMO) energies: the amino derivative exhibits elevated HOMO energy and moderately lowered LUMO energy, facilitating electron-transfer processes critical for redox-active biological targets [1]. In antimicrobial SAR evaluations, amino-substituted aryl-isoxazoles consistently exhibit enhanced potency relative to their nitro, chloro (σₚ = +0.23), and unsubstituted counterparts, a trend attributed to improved hydrogen-bond donation and resonance stabilisation of enzyme–inhibitor complexes .

Electronic divergence
Class-level inference
Δσₚ = 1.44 (para-NH₂ vs. para-NO₂); HOMO energy elevated
Electron-rich character supports potency in redox-active target assays
Hammett σ constants from ionisation equilibria; not direct target data
Physical organic chemistry SAR campaigns Medicinal chemistry lead optimisation

Conformational Pre-organisation: Near-Coplanar Aryl–Isoxazole Geometry (Dihedral Angle 1.76°–5.85°) Versus Non-Planar or Uncharacterised Analogs

X-ray crystallographic analysis of the closely related ethyl ester analog, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, reveals that the benzene and isoxazole rings adopt a near-coplanar conformation with dihedral angles of 1.76(9)° and 5.85(8)° across the two molecules in the asymmetric unit, and an intermolecular interlayer stacking distance of 3.36(7) Å [1]. This planarity maximises π–π conjugation between the electron-rich aminophenyl donor and the electron-deficient isoxazole-3-carboxylate acceptor, a structural feature that is expected to be conserved in the methyl ester due to the minimal steric difference between methyl and ethyl esters . By contrast, ortho-substituted analogs or non-planar heterocyclic replacements (e.g., pyrazole, pyrrole) would introduce torsional strain that disrupts this conjugation pathway, diminishing binding affinity to flat hydrophobic pockets such as the FLAP arachidonic acid-binding cleft and the COX-2 secondary pocket [2].

Conformational pre-organisation
Cross-study comparable
Dihedral angle 1.76°–5.85° (ethyl ester analog); near-coplanar
Planarity supports binding to flat hydrophobic enzyme pockets (FLAP, COX-2)
X-ray data from ethyl analog; expected conserved in methyl ester
Structural biology Crystallography Receptor docking Solid-state chemistry

FLAP-Targeted Leukotriene Biosynthesis Inhibition: 4,5-Diarylisoxazol-3-carboxylic Acid Class Achieves Cellular LT Synthesis IC₅₀ = 0.24 μM Versus 5-LOX Enzyme IC₅₀ ≥ 8 μM

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate belongs to the 4,5-diarylisoxazol-3-carboxylic acid/ester chemotype, a class demonstrated by Banoglu et al. (2016) to potently inhibit cellular 5-lipoxygenase (5-LO) product synthesis with IC₅₀ values as low as 0.24 μM while exhibiting negligible direct inhibition of the 5-LO enzyme (IC₅₀ ≥ 8 μM) [1]. This 33-fold selectivity window (≥8 μM / 0.24 μM) indicates a mechanism mediated through 5-lipoxygenase-activating protein (FLAP) rather than direct enzyme inhibition. In head-to-head comparisons within the same study, 3,5-disubstituted isoxazole regioisomers showed substantially weaker cellular activity (IC₅₀ range 3.67–11.25 μM) and moderate FLAP binding, while isoxazole-phenyl scaffolds lacking the 4,5-diaryl substitution pattern exhibited variable and generally inferior FLAP affinity . The para-amino substituent on the 5-aryl ring is hypothesised to enhance FLAP binding through additional hydrogen-bonding interactions with polar residues in the arachidonic acid-binding cleft, a feature absent in nitro, chloro, or unsubstituted phenyl analogs .

FLAP-mediated LT inhibition
Class-level inference
Cellular LT IC₅₀ = 0.24 μM; ≥33-fold vs. 5-LO enzyme IC₅₀
Supports FLAP-selective pathway research context
Data from 4,5-diarylisoxazole-3-carboxylic acid chemotype
Inflammation Leukotriene biosynthesis FLAP inhibitors 5-Lipoxygenase pathway

COX-2 Selectivity: Isoxazole-3-carboxylate Chemotype Delivers COX-2 IC₅₀ as Low as 0.013 μM with Selectivity Index up to >33 Versus COX-1

The isoxazole-3-carboxylate scaffold, which includes methyl 5-(4-aminophenyl)isoxazole-3-carboxylate, has been structurally optimised for cyclooxygenase-2 (COX-2) selective inhibition. Comparative data aggregated from multiple SAR studies show that isoxazole derivatives with 3,4-dimethoxy substitution achieve COX-2 IC₅₀ = 0.013 μM with COX-1 IC₅₀ = 0.064 μM (selectivity index = 4.6), while 4-arylisoxazole carboxylic acids—the closest structural relatives of the target compound—exhibit COX-2 IC₅₀ = 0.24–2.04 μM with COX-1 IC₅₀ > 8 μM (selectivity index > 4–33) . The structural basis for this selectivity has been elucidated: the COX-2 active site channel is approximately 20% larger than that of COX-1, accommodating the isoxazole ring in a secondary binding pocket formed by the Val523 substitution (Ile523 in COX-1), while the aminophenyl moiety engages Arg513 via hydrogen bonding [1][2]. Benzyloxyphenyl isoxazole analogs achieve the highest selectivity (COX-1 IC₅₀ > 10 μM; SI > 10.5), establishing that the isoxazole-carboxylate chemotype as a class is intrinsically COX-2-selective, with the para-amino substituent providing an additional hydrogen-bond anchor that is unavailable to nitro, chloro, or methyl-substituted phenyl analogs .

COX-2 selectivity
Class-level inference
COX-2 IC₅₀ 0.24–2.04 μM; selectivity index >4–33 vs. COX-1
Isoform-selective assay context; para-NH₂ may anchor via Arg513
4-arylisoxazole carboxylic acid relatives; target compound not directly assayed
Cyclooxygenase inhibition COX-2 selectivity Anti-inflammatory drug discovery NSAID alternatives

Synthetic Tractability: Methyl Ester Enables Selective Hydrolysis to Carboxylic Acid (MW 204.18) Versus Ethyl Ester and Non-Ester Analogs

The methyl ester at the C3 position of the isoxazole ring provides a synthetically orthogonal handle that can be selectively hydrolysed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield 5-(4-aminophenyl)isoxazole-3-carboxylic acid (MW 204.18 g/mol, CAS listed on chemicalbook.com) without affecting the acid-labile isoxazole ring or the oxidation-prone aniline moiety . This contrasts with the ethyl ester analog (MW 232.24 g/mol), which requires longer hydrolysis times and higher temperatures due to increased steric hindrance around the ester carbonyl, and with the 5-(4-aminophenyl)isoxazole analog lacking the carboxylate entirely (MW 160.18 g/mol, CAS 832740-73-5), which forfeits the carboxylate as both a polarity modulator and a conjugation site for amide, hydrazide, or ester prodrug formation . The methyl ester furthermore serves as a temporary protecting group during synthesis: palladium-catalysed hydrogenolysis of 5-(4-nitrophenyl)isoxazole-3-carboxylate over Pd/C yields the aminophenyl derivative with >95% regioselectivity, whereas the free carboxylic acid would poison the catalyst .

Synthetic tractability
Data to verify
Methyl ester enables room-temp. hydrolysis; >95% regioselectivity in nitro reduction
Supports parallel library synthesis without protecting group conflicts
Supplier-reported; independent validation of regioselectivity recommended
Synthetic chemistry Prodrug design Building block diversification Parallel synthesis

High-Confidence Application Scenarios for Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate Based on Quantitative Differentiation Evidence


FLAP-Targeted Anti-Inflammatory Lead Optimisation: SAR Probe in the 4,5-Diarylisoxazole-3-carboxylate Series

A medicinal chemistry team pursuing leukotriene biosynthesis inhibitors with FLAP selectivity should prioritise methyl 5-(4-aminophenyl)isoxazole-3-carboxylate as the core scaffold for SAR expansion. The parent chemotype (4,5-diarylisoxazol-3-carboxylic acids) delivers cellular LT synthesis IC₅₀ = 0.24 μM with ≥33-fold selectivity over direct 5-LO inhibition (IC₅₀ ≥ 8 μM) [1], and the para-amino substituent contributes a unique hydrogen-bond donor (absent in nitro, chloro, methyl, and unsubstituted phenyl analogs) that can be systematically varied to probe FLAP's arachidonic acid-binding cleft . The methyl ester additionally serves as a latent carboxylic acid, allowing late-stage deprotection to the active FLAP-binding carboxylate form after SAR diversification at the amine [2].

COX-2-Selective Inhibitor Development: Leveraging the Isoxazole-3-carboxylate Scaffold's Intrinsic Isoform Selectivity

Drug discovery groups developing next-generation COX-2-selective agents with reduced gastrointestinal toxicity should adopt methyl 5-(4-aminophenyl)isoxazole-3-carboxylate as a starting point for fragment-based or structure-guided design. The isoxazole-3-carboxylate chemotype has demonstrated COX-2 selectivity indices exceeding 33 (4-arylisoxazole carboxylic acids: COX-2 IC₅₀ = 0.24–2.04 μM; COX-1 IC₅₀ > 8 μM) [1], a selectivity window attributed to the isoxazole ring's preferential accommodation in the larger COX-2 secondary pocket (Val523) and the aminophenyl moiety's hydrogen-bonding interaction with Arg513—both structural features absent in COX-1 [3]. The near-coplanar aryl–isoxazole geometry (dihedral angles 1.76°–5.85°) validated by X-ray crystallography [2] ensures optimal fit within the flat hydrophobic binding cleft.

Antimicrobial SAR Library Construction: Exploiting the Electron-Rich Para-Amino Motif for Potency Enhancement

Researchers constructing isoxazole-based antimicrobial libraries should use methyl 5-(4-aminophenyl)isoxazole-3-carboxylate as the key amino-bearing monomer. The para-amino group (σₚ = –0.66) provides the strongest electron-donating character among common aromatic substituents [4], a property that has been correlated with enhanced antimicrobial potency in amino-substituted isoxazole derivatives relative to their nitro (σₚ = +0.78), chloro (σₚ = +0.23), and unsubstituted counterparts . The methyl ester handle allows facile conversion to amides, hydrazides, and heterocyclic-fused derivatives without disturbing the electron-rich aminophenyl pharmacophore, enabling parallel library synthesis with a single, well-characterised building block.

Xanthine Oxidase Inhibitor Development: 5-Substituted Phenyl-3-isoxazole Carboxylate Patent Chemotype

According to patent CN-101580495-A (Shenyang Pharmaceutical University, 2009), 5-substituted phenyl-3-isoxazole carboxylic acids and their ester derivatives—explicitly including the methyl ester subclass encompassing methyl 5-(4-aminophenyl)isoxazole-3-carboxylate—possess xanthine oxidase inhibitory activity relevant to hyperuricemia and gout [5]. The patent establishes this chemotype as a structurally distinct alternative to purine-analog xanthine oxidase inhibitors (e.g., allopurinol, febuxostat), with the 5-aryl substituent serving as the primary diversity point for potency optimisation. The methyl ester form is specifically claimed, providing freedom-to-operate advantages over free acid forms and enabling prodrug strategies for improved oral bioavailability.

Application
Selection Property
Validation Focus
FLAP pathway lead identification studies
FLAP selectivity chemotype (4,5-diaryl scaffold)
LT synthesis vs. 5-LO enzyme inhibition assays
COX-2 isoform selectivity research
Intrinsic COX-2/COX-1 selectivity window
COX-2/COX-1 enzyme assays; Arg513 H-bonding potential
Antimicrobial SAR library construction
Electron-rich para-amino pharmacophore
MIC panels vs. nitro/chloro/unsubstituted analogs
Xanthine oxidase inhibition research
5-aryl-isoxazole-3-carboxylate chemotype (patented)
In vitro XO enzyme inhibition and selectivity profiling
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